molecular formula C21H23N3O2S B2853902 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 851132-22-4

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2853902
CAS No.: 851132-22-4
M. Wt: 381.49
InChI Key: QGVUMZLSPTVTQZ-UHFFFAOYSA-N
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Description

The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide (hereafter referred to as the target compound) features a core imidazole ring substituted at the 1-position with a 3,5-dimethylphenyl group. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group at the nitrogen atom. This structure combines electron-donating (methyl, ethoxy) and hydrophobic (aromatic) groups, making it a candidate for diverse biological activities, including anticancer and enzyme inhibition .

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-26-19-8-6-5-7-18(19)23-20(25)14-27-21-22-9-10-24(21)17-12-15(2)11-16(3)13-17/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUMZLSPTVTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Imidazole/Benzimidazole Core Variations

N-(2,4-Dinitrophenyl)-3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzamide (W1) Structure: Benzimidazole core with a 2,4-dinitrophenyl group. Key Differences: Replaces the imidazole with benzimidazole and introduces a nitro group.

N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide derivatives Structure: Imidazole substituted with 4,5-dimethyl and p-tolyl/4-nitrophenyl groups. Key Differences: Incorporates benzothiazole and nitro/tolyl substituents. Activity: Exhibits cytotoxicity against C6 glioma and HepG2 cells (IC₅₀: 15.67 µg/mL against C6), highlighting the importance of aryl-amino groups in antiproliferative activity .

Thioacetamide Linkage and Aryl Substitutions

NAAB-496 (2-({1-[(3,5-Dimethylphenyl)sulfonyl]-1H-benzimidazol-2-yl}sulfanyl)-N-[2-chloro-4-(methylsulfonyl)phenyl]acetamide) Structure: Benzimidazole with a sulfonyl group and chloro-methylsulfonylphenyl substitution. Activity: Studied for bioavailability and metabolism, with ¹³C-NMR data confirming structural stability .

N-(2-Chloro-4-methylphenyl)-2-[[1-(3,5-dimethylphenyl)methyl-benzimidazol-2-yl]thio]acetamide (Compound 2)

  • Structure : Chloro and methyl groups on the phenyl ring.
  • Key Differences : Chlorine introduces electron-withdrawing effects, influencing elastase inhibition efficacy .
Meta-Substitution Effects
  • 3,5-Dimethylphenyl-2,2,2-trichloro-acetamide: Structure: Meta-dimethyl substitution on phenyl.

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups: Nitro groups (e.g., in W1 and 4-nitrophenyl derivatives) enhance cytotoxicity but may reduce bioavailability due to increased polarity .

Meta-Substitution Impact :

  • 3,5-Dimethylphenyl groups induce steric effects and asymmetric crystal packing, which may influence melting points and solubility .

Thiazole and Thiadiazole Hybrids :

  • Compounds like 4d–4i () with thiadiazole moieties show varied melting points (180–220°C) and distinct NMR profiles, suggesting structural rigidity beneficial for stability .

Enzyme Inhibition :

  • Chlorophenyl derivatives (e.g., Compound 2) exhibit elastase inhibition, linked to chlorine’s electron-withdrawing effects enhancing ligand-receptor interactions .

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